3-(2-Ethylphenyl)cyclohexanone
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Overview
Description
3-(2-Ethylphenyl)cyclohexanone is a cyclic ketone. It has a molecular weight of 202.3 and its molecular formula is C14H18O . It is a light yellow oil .
Molecular Structure Analysis
The InChI code for 3-(2-Ethylphenyl)cyclohexanone is1S/C14H18O/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3
. This indicates the arrangement of atoms in the molecule and their connectivity.
Scientific Research Applications
Analytical Profiles and Detection in Biological Matrices
3-(2-Ethylphenyl)cyclohexanone and its derivatives, such as methoxetamine and 3-methoxyphencyclidine, are characterized and detected in biological matrices like blood, urine, and vitreous humor. These compounds are analyzed using techniques like gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. Liquid chromatography with ultraviolet detection has been used for qualitative and quantitative analysis, proving effective in biological fluid analysis (De Paoli et al., 2013).
Applications in Material Science and Catalysis
Catalysis and Chemical Synthesis
3-(2-Ethylphenyl)cyclohexanone is involved in the production of highly selective hydrogenation of phenol, leading to the formation of cyclohexanone, a crucial intermediate in the manufacture of polyamides in the chemical industry. A catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride has been found highly active and selective for this transformation under mild conditions (Wang et al., 2011). Additionally, it's involved in the oxidation of cyclohexane, an important industrial process, with the products being raw materials for adipic acid and caprolactam synthesis. The oxidation catalyzed by manganese oxide octahedral molecular sieves showed high conversion and selectivity for cyclohexanol and cyclohexanone (Kumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-(2-ethylphenyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHXJADCTYERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642372 |
Source
|
Record name | 3-(2-Ethylphenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenyl)cyclohexanone | |
CAS RN |
898785-38-1 |
Source
|
Record name | 3-(2-Ethylphenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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